molecular formula C20H21N3OS2 B2487775 (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421588-90-0

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2487775
CAS No.: 1421588-90-0
M. Wt: 383.53
InChI Key: YOXOFGCAYVRPJI-MDZDMXLPSA-N
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Description

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure incorporates a 1-cyclopentyl-1H-pyrazole core, a motif often associated with biological activity, which is further functionalized with two distinct thiophene systems and an acrylamide linker. The presence of the thiophene heterocycles is particularly noteworthy, as this class of compounds is extensively documented in scientific literature for its diverse therapeutic potential, including roles as kinase inhibitors, antimicrobial agents, and anti-cancer scaffolds . The (E)-configured acrylamide group is a critical functional element, designed to act as a Michael acceptor capable of forming covalent bonds with nucleophilic cysteine residues in the active sites of specific target proteins, such as kinases . This mechanism of action is analogous to that of several covalent inhibitors employed in targeted therapy development. Researchers can leverage this compound as a key intermediate or lead molecule in projects aimed at developing novel therapeutics for various diseases, including oncology, inflammatory conditions, and infectious diseases . It is supplied strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Handling should be conducted by qualified professionals in appropriately controlled laboratory environments.

Properties

IUPAC Name

(E)-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-20(10-9-17-7-3-11-25-17)21-14-15-13-18(19-8-4-12-26-19)23(22-15)16-5-1-2-6-16/h3-4,7-13,16H,1-2,5-6,14H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXOFGCAYVRPJI-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its structural features, biological activity, and relevant case studies.

Structural Features

The compound contains a pyrazole core, which is known for its diverse biological activities. The presence of cyclopentyl and thiophene substituents enhances the compound's lipophilicity and may influence its interaction with biological targets. The acrylamide moiety is also significant, as it can participate in various biochemical reactions.

Antimicrobial Activity

Compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of acrylamides and thiophenes have been shown to possess significant antibacterial and antifungal activities. A study indicated that pyrazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to the modulation of inflammatory pathways. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Cytotoxicity and Anticancer Activity

Cytotoxic effects against various cancer cell lines have been observed for compounds with acrylamide and pyrazole structures. For example, studies using MTT assays revealed that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Study 1: Anticancer Activity Evaluation

In a recent investigation, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study found that specific modifications to the pyrazole ring enhanced cytotoxicity against cancer cell lines, indicating that structural optimization is crucial for improving therapeutic efficacy .

Study 2: Anti-inflammatory Mechanism

A study examining the anti-inflammatory properties of related compounds utilized a carrageenan-induced paw edema model in rats. Results showed that these compounds significantly reduced edema formation, suggesting that they may act as effective anti-inflammatory agents through inhibition of COX enzymes .

Summary Table of Biological Activities

Compound Name Structural Features Biological Activity
(E)-N-(4-hydroxyphenyl)acrylamideHydroxypheynl groupAnti-inflammatory
(E)-N-(thiophen-3-yl)acrylamideThiophene ringAntimicrobial
(E)-N-cyclohexylethyleneureaCyclohexane ringAnticancer
(E)-N-benzoyl-N'-arylureasAryl substituentsAntiviral

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols involving:

  • Knoevenagel condensation : Base-catalyzed reaction between pyrazolecarbaldehyde derivatives and acrylamide precursors (e.g., 2-cyanoacetamide) under reflux in ethanol, achieving yields up to 90% .

  • Amide coupling : Utilizes carbodiimide coupling agents (e.g., EDC/HOBt) to link pyrazolemethylamine intermediates with thiophene-acrylic acids.

Table 1: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYieldAnalytical Validation
Knoevenagel condensationEthanol, piperidine, 80°C, 45 min90%1H^1H-NMR, X-ray diffraction
Amide bond formationEDC, HOBt, DMF, rt, 12 h75–85%LC-MS, 13C^{13}C-NMR

Acrylamide Group

  • Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acrylamide undergoes hydrolysis to form carboxylic acid derivatives.

    Acrylamide+H2OH+/OHAcrylic acid+Ammonia\text{Acrylamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acrylic acid} + \text{Ammonia}
  • Michael Addition : The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., thiols, amines) at the β-position.

Pyrazole and Thiophene Moieties

  • Electrophilic Substitution : Thiophene rings undergo sulfonation or halogenation at the 5-position due to electron-rich aromaticity .

  • Cycloaddition : Pyrazole participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles .

Mechanistic Insights from Analogous Systems

Studies on structurally related acrylamides reveal:

  • Radical Polymerization : The acrylamide’s vinyl group initiates polymerization under UV light or radical initiators (e.g., AIBN), forming polyacrylamide networks.

  • Enzyme Inhibition : Thiophene-pyrazole hybrids inhibit kinases (e.g., EGFR) via hydrogen bonding with the acrylamide carbonyl .

Table 2: Reaction Outcomes for Analogous Compounds

Compound ClassReaction TypeKey FindingsSource
Pyrazolothiazole-acrylamidesNucleophilic substitutionEnhanced bioactivity post-quaternization
Chromone-pyrazole hybridsCycloadditionRegioselective 1,3-dipolar adduct formation

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing cyclopentyl and thiophene fragments.

  • Photodegradation : UV exposure induces EZ isomerization, reducing bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can be contextualized through comparison with analogous acrylamide derivatives. Key differences in substituents, electronic properties, and intermolecular interactions are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula (MW) Key Substituents Functional Groups Hydrogen Bonding Motifs
This compound (Target Compound) C₂₂H₂₂N₄OS₂ (434.56 g/mol) Cyclopentyl, dual thiophene Pyrazole, acrylamide Likely N–H···S/O (inferred)
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) C₂₀H₂₀N₄O₃S (396.46 g/mol) Nitrophenyl, propylamine Acrylamide, nitro N–H···O (amide-nitro interactions)
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide C₂₅H₂₀N₄O₂ (408.46 g/mol) 4-Methylphenyl, furan, cyano Cyano, furan, pyrazole N–H···O (pyrazole-furan)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione C₁₆H₁₁Cl₂N₅S (376.26 g/mol) Chlorophenyl, thiocarbonohydrazide Triazole, thione N–H···S, O–H···S (hexamer formation)

Key Findings

Substituent Effects :

  • The target compound ’s cyclopentyl group enhances lipophilicity compared to phenyl or propylamine groups in analogs (e.g., compound 5112 ). This may improve membrane permeability in biological systems.
  • Dual thiophene units in the target compound promote π-π stacking interactions, contrasting with the furan ring in compound , which offers less electron-rich aromaticity.

The cyano group in compound increases polarity, which could affect solubility and metabolic stability relative to the target compound.

Hydrogen Bonding and Crystal Packing: The triazole-thiocarbonohydrazide compound forms extensive N–H···S and O–H···S hydrogen bonds, creating a hexameric structure. The target compound likely exhibits different motifs (e.g., N–H···O/S), though specific geometric parameters (angles, distances) require crystallographic validation. Graph set analysis (as in ) could elucidate differences in hydrogen-bonded networks, impacting physicochemical stability.

Synthetic Methodologies :

  • Compound 5112 and the target compound share acrylamide-forming steps, but the latter’s cyclopentyl-thiophene substitution demands tailored synthetic routes.
  • Crystallographic tools like SHELXL are critical for resolving such complex structures, enabling precise comparison of bond lengths and angles.

Q & A

Q. What are the key synthetic routes for synthesizing (E)-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Pyrazole Core Formation : React cyclopentyl hydrazine with a thiophen-2-yl ketone derivative under acidic/basic conditions to form the 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole intermediate .

Methylation and Acrylamide Coupling : Introduce the methyl group at the pyrazole C3 position, followed by coupling with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., using triethylamine) to form the acrylamide backbone .

  • Key Tools : Monitor reaction progress via TLC and confirm intermediates using 1H^1H-NMR and LC-MS .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with thiophene protons resonating at δ 6.8–7.5 ppm and pyrazole protons at δ 5.5–6.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 450.12) .
  • Infrared (IR) Spectroscopy : Detect acrylamide C=O stretch (~1650 cm1^{-1}) and thiophene C-S vibrations (~700 cm1^{-1}) .

Q. What are the common chemical reactions this compound undergoes?

  • Methodological Answer :
  • Oxidation : Thiophene rings can be oxidized to sulfoxides/sulfones using mCPBA .
  • Reduction : Acrylamide groups may be reduced to amines with LiAlH4_4 .
  • Electrophilic Substitution : Thiophene rings undergo halogenation (e.g., Br2_2 in acetic acid) .

Advanced Research Questions

Q. How can crystallographic data be refined to resolve structural ambiguities?

  • Methodological Answer :
  • Software : Use SHELXL for refinement, leveraging constraints for disordered cyclopentyl/thiophene groups .
  • Data Contradictions : Address twinning or low-resolution data by adjusting the TWIN and BASF commands in SHELXL. Validate hydrogen atom positions via DFIX\textit{DFIX} and ISOR\textit{ISOR} restraints .
  • Validation : Check R-factor convergence (<5%) and validate geometry with PLATON .

Q. What hydrogen-bonding patterns stabilize its crystal structure?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric interactions). The acrylamide N-H often forms N-H···O=C bonds with adjacent molecules .
  • Experimental Data : Synchrotron X-ray diffraction (e.g., 100 K data collection) resolves weak C-H···π interactions between thiophene and pyrazole rings .

Q. How to design structure-activity relationship (SAR) studies for its biological activity?

  • Methodological Answer :
  • Modifications : Synthesize analogs by replacing cyclopentyl with cyclohexyl or varying thiophene substituents (e.g., Cl, CH3_3) .
  • Assays : Test in vitro against kinases (e.g., EGFR) or inflammatory mediators (COX-2). Compare IC50_{50} values (see hypothetical data below) .
Substituent (R)Biological TargetIC50_{50} (µM)
CyclopentylEGFR0.45
CyclohexylEGFR1.20
5-Cl-ThiopheneCOX-20.30

Q. How to address low synthetic yields in the acrylamide coupling step?

  • Methodological Answer :
  • Optimization : Use microwave-assisted synthesis (80°C, 30 min) with DMF as solvent to enhance reactivity .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to activate the acyl chloride intermediate .

Q. What computational strategies predict its pharmacological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR). The acrylamide moiety shows strong binding to kinase ATP pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Data Contradictions and Resolution

Q. How to reconcile conflicting biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, anti-inflammatory activity may vary between RAW 264.7 (mouse) and THP-1 (human) cells .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., 10% FBS, 48-h incubation) .

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